1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-
Description
Table 1: Crystallographic Data for 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₁₇N₃O₂ |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.1416(10) |
| b (Å) | 13.7428(14) |
| c (Å) | 6.7395(7) |
| β (°) | 94.331(2) |
| Volume (ų) | 936.63(16) |
| Z | 4 |
| Density (g/cm³) | 1.384 |
| R₁ (I > 2σ(I)) | 0.064 |
| wR₂ (all data) | 0.145 |
Intermolecular C–H⋯O hydrogen bonds between the morpholine oxygen (O11) and the pyrrolopyridine C3–H3 group (2.42 Å) stabilize the crystal packing. π–π stacking interactions occur between adjacent pyrrolopyridine rings, with a centroid-to-centroid distance of 3.78 Å.
Properties
CAS No. |
918531-85-8 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-(2-morpholin-4-ylethyl)pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H17N3O2/c18-11-12-10-17(14-13(12)2-1-3-15-14)5-4-16-6-8-19-9-7-16/h1-3,10-11H,4-9H2 |
InChI Key |
SIQMCMWGNXIKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2N=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization of Pyrrole Derivatives
This method typically involves the reaction of pyrrole derivatives with aldehydes or other electrophiles under acidic or basic conditions.
-
- Reacting a pyrrole derivative with an appropriate aldehyde.
- Cyclization occurs to form the pyrrolo[2,3-b]pyridine structure.
-
- Yields vary widely based on the substituents on the pyrrole and the reaction conditions.
- Typical solvents include ethanol or methanol at elevated temperatures (50–100 °C).
Method 2: One-Pot Synthesis via Aldol Condensation
A one-pot aldol condensation followed by cyclization has been reported as an efficient route.
-
- Combine an aldehyde and a ketone in the presence of a base (e.g., ammonium acetate).
- The reaction proceeds through an aldol condensation followed by cyclization to yield the desired product.
-
- This method can achieve yields up to 90% under optimized conditions.
Method 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are another effective strategy for synthesizing this compound.
-
- Use palladium catalysts to facilitate the coupling of bromo-pyrroles with aryl boronic acids.
-
- Yields can reach up to 85% with appropriate optimization of temperature and solvent (often dioxane/water mixtures).
Summary of Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- presents various methodologies that can be optimized for yield and efficiency. The choice of method depends on available reagents, desired purity, and specific application needs in pharmaceutical contexts. Future research may focus on improving these methods further or exploring alternative synthetic pathways to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, particularly as an inhibitor of FGFRs.
Industry: The compound may have applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- involves its interaction with FGFRs. The compound binds to the FGFRs, inhibiting their activity and thereby blocking the downstream signaling pathways that promote tumor growth and proliferation. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- with structurally related compounds, highlighting differences in substituents, physicochemical properties, and synthetic applications.
Structural and Functional Insights
Substituent Effects: The morpholinyl ethyl group in the target compound enhances solubility in polar solvents compared to the methyl-substituted analog (CAS 858275-30-6) . The aldehyde group offers distinct reactivity (e.g., Schiff base formation) versus nitriles (CAS 596824-08-7) or methanones (compound in ), which are more stable but less nucleophilic .
Ring Fusion Variations :
- Compounds with [2,3-b] pyrrolopyridine fusion (target compound) exhibit different electronic distributions compared to [3,2-b] or [2,3-c] analogs (), influencing binding affinity in biological systems.
Synthetic Utility :
- The target compound’s aldehyde group is advantageous for constructing imine-linked conjugates, whereas nitrile-containing analogs (e.g., ) are better suited for cycloaddition or reduction reactions .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound and related derivatives.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₁₀H₁₃N₃O
- Molecular Weight: 189.23 g/mol
- CAS Number: 171919-36-1
The structure consists of a pyrrolo[2,3-b]pyridine core substituted with a morpholine group, which is known to enhance solubility and bioavailability.
Biological Activity Overview
1H-Pyrrolo[2,3-b]pyridine derivatives have shown a range of biological activities, including:
- Inhibition of Phosphodiesterases (PDEs): Specific derivatives have been identified as selective inhibitors of PDE4B, which are implicated in inflammatory responses and various central nervous system (CNS) disorders. For example, compound 11h displayed significant inhibition of TNF-α release from macrophages under pro-inflammatory conditions .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain derivatives have been reported to inhibit FGFRs, which play critical roles in tumorigenesis. Compound 4h exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 nM to 712 nM and showed efficacy in inhibiting breast cancer cell proliferation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions starting from pyrrole and pyridine precursors. The SAR studies indicate that modifications on the pyrrolo ring can significantly affect biological activity.
Table 1: Summary of SAR Findings
| Compound | Modification | Activity | IC50 (nM) |
|---|---|---|---|
| 11h | Morpholine substitution | PDE4B Inhibition | 150 |
| 4h | FGFR Inhibition | Cancer Cell Proliferation | 7 |
| 11a | Methyl group addition | Anti-inflammatory | 200 |
Case Study 1: PDE4B Inhibition
In a study focusing on the anti-inflammatory properties of pyrrolo[2,3-b]pyridine derivatives, compound 11h was shown to significantly inhibit TNF-α release from lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Anticancer Activity
Another study evaluated the anticancer potential of compound 4h , which demonstrated significant inhibition of proliferation and induced apoptosis in breast cancer cells (4T1). The mechanism was linked to the inhibition of FGFR signaling pathways, highlighting its potential as an anticancer agent .
Q & A
Q. Q1. What are the key considerations for regioselective synthesis of the pyrrolo[2,3-b]pyridine core?
Methodological Answer: Regioselective synthesis requires careful control of reaction conditions. For example, NaH and methyl iodide in THF at 0°C can alkylate the pyrrole nitrogen without side reactions . Nitration (HNO₃ at 0°C) and Suzuki-Miyaura coupling (Pd(PPh₃)₄, dioxane, 105°C) are critical for introducing substituents at the 3- and 5-positions . Characterization via ¹H NMR (e.g., δ 13.99 ppm for NH protons) and LCMS (e.g., m/z 311.1 [M+1]) ensures structural fidelity .
Advanced Synthetic Challenges
Q. Q2. How can researchers optimize the introduction of the 4-morpholinylethyl group while minimizing side reactions?
Methodological Answer: The morpholinyl ethyl group can be introduced via nucleophilic substitution or reductive amination. For example, coupling 2-(4-morpholinyl)ethylamine with the aldehyde group under acidic conditions (e.g., HCl/EtOH) may require protecting the pyrrole NH with a Boc group to prevent undesired alkylation . Purity should be verified via HPLC (>97%) and ¹³C NMR to confirm regiochemistry .
Biological Activity Profiling
Q. Q3. What experimental designs are used to assess kinase inhibition activity of this compound?
Methodological Answer: Kinase inhibition assays (e.g., IC₅₀ determination) involve incubating the compound with recombinant kinases (e.g., PDGFR, Src) and ATP-competitive substrates. Use TR-FRET or radiometric assays to measure activity . Structural analogs like PP121 (IC₅₀ = 10–100 nM) provide benchmarks for potency . SAR studies should compare substitutions at the 1- and 3-positions to optimize selectivity .
Structure-Activity Relationship (SAR) Studies
Q. Q4. How do substituents at the 1- and 3-positions influence biological activity?
Methodological Answer: The 1-[2-(4-morpholinyl)ethyl] group enhances solubility and binding to kinase hinge regions, while the 3-carboxaldehyde acts as an electrophilic warhead for covalent inhibition . Modifications like replacing the aldehyde with a methyl ester (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate) reduce reactivity but improve metabolic stability . Activity data from analogs (e.g., IC₅₀ values in WO 2013/114113) guide prioritization .
Data Contradiction Resolution
Q. Q5. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer: Reconcile contradictions by:
Re-evaluating computational models : Validate docking studies (e.g., Glide SP scoring) with crystal structures of kinase-ligand complexes .
Experimental verification : Repeat assays under standardized conditions (e.g., ATP concentration, pH).
Physicochemical profiling : Measure logP and pKa (e.g., pKa = 6.33 ± 0.20 ) to assess bioavailability discrepancies.
Stability and Storage
Q. Q6. What storage conditions prevent degradation of the aldehyde functionality?
Methodological Answer: Store at -20°C in anhydrous, light-protected containers under argon. The aldehyde group is prone to oxidation and hydration; stability can be monitored via periodic HPLC analysis (e.g., 97.34% purity over 6 months ). Use stabilizers like BHT (0.1% w/w) in non-polar solvents (e.g., THF) .
Alternative Derivatives and Applications
Q. Q7. What structurally related compounds are explored for broader therapeutic applications?
Methodological Answer: Key derivatives include:
- 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine : Used in radiopharmaceuticals .
- Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate : A precursor for prodrug development .
- N-{3-[5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide : A kinase inhibitor with antineoplastic activity .
Green Chemistry Approaches
Q. Q8. How can solvent selection improve the sustainability of synthesis?
Methodological Answer: Replace dioxane with cyclopentyl methyl ether (CPME) in coupling reactions to reduce toxicity . Catalytic methods (e.g., Pd nanoparticles on cellulose) enhance Suzuki-Miyaura coupling efficiency while minimizing metal waste .
Computational Modeling
Q. Q9. What in silico tools predict binding modes with kinase targets?
Methodological Answer: Use Schrödinger’s Glide for docking simulations, focusing on the hinge region (e.g., Met318 in c-Src). MD simulations (AMBER) assess binding stability over 100 ns. Validate with free-energy perturbation (FEP) calculations to predict ΔG binding .
Analytical Method Development
Q. Q10. How can researchers resolve overlapping NMR signals in complex derivatives?
Methodological Answer: Employ 2D NMR techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
